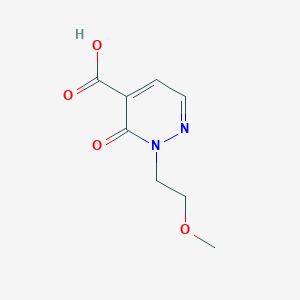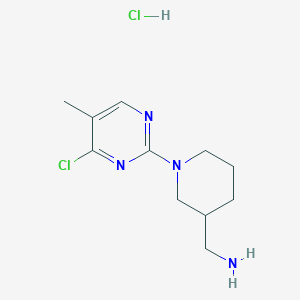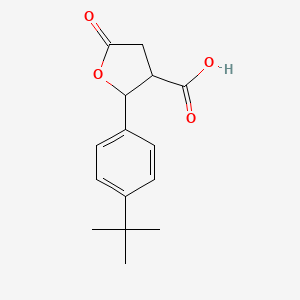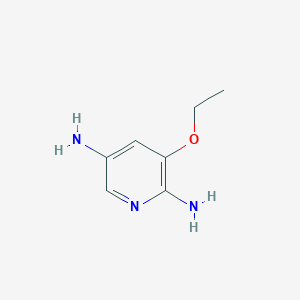
3-Ethoxypyridine-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy pyridine-2,5-diamine est un composé organique de formule moléculaire C7H11N3O. Il s'agit d'un dérivé de la pyridine, caractérisé par la présence de groupes fonctionnels éthoxy et diamine aux positions 3ème et 2ème, 5ème du cycle pyridine, respectivement.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de 3-Ethoxy pyridine-2,5-diamine implique généralement la fonctionnalisation de dérivés de la pyridine. Une méthode courante consiste à faire réagir la 3-éthoxypyridine avec de l'ammoniac ou des dérivés d'amine dans des conditions contrôlées. La réaction peut être catalysée par des métaux de transition ou d'autres catalyseurs pour améliorer le rendement et la sélectivité.
Méthodes de production industrielle : La production industrielle de 3-Ethoxy pyridine-2,5-diamine peut impliquer des procédés de lots à grande échelle ou en flux continu. Ces méthodes assurent une qualité constante et un rendement élevé. L'utilisation de systèmes automatisés et de techniques de purification avancées, telles que la cristallisation et la chromatographie, sont courantes pour atteindre les niveaux de pureté souhaités.
Analyse Des Réactions Chimiques
Types de réactions : 3-Ethoxy pyridine-2,5-diamine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation des N-oxydes de pyridine correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium, ce qui entraîne la formation de dérivés de la pyridine réduits.
Substitution : Les réactions de substitution nucléophile sont courantes, où les groupes éthoxy ou amino peuvent être remplacés par d'autres groupes fonctionnels en utilisant des réactifs appropriés.
Réactifs et conditions courantes :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Agents halogénants, nucléophiles comme les amines ou les thiols.
Principaux produits formés :
Oxydation : N-oxydes de pyridine.
Réduction : Dérivés de la pyridine réduits.
Substitution : Divers dérivés de la pyridine substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
3-Ethoxy pyridine-2,5-diamine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour son potentiel en tant que sonde biochimique en raison de sa capacité à interagir avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
5. Mécanisme d'action
Le mécanisme d'action de 3-Ethoxy pyridine-2,5-diamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Par exemple, il peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès au substrat. La structure du composé lui permet de participer à des liaisons hydrogène et à d'autres interactions, qui sont essentielles à son activité biologique.
Composés similaires :
2,5-Diaminopyridine : Similaire en structure mais sans le groupe éthoxy, conduisant à des propriétés chimiques et biologiques différentes.
3-Ethoxypyridine : Manque les groupes diamine, entraînant une réactivité et des applications distinctes.
2,5-Diamino-3-méthylpyridine :
Unicité : 3-Ethoxy pyridine-2,5-diamine est unique en raison de la présence à la fois de groupes éthoxy et diamine, qui confèrent une réactivité et des capacités d'interaction spécifiques. Cette double fonctionnalité en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie.
Applications De Recherche Scientifique
3-Ethoxypyridine-2,5-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Ethoxypyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and other interactions, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
2,5-Diaminopyridine: Similar in structure but lacks the ethoxy group, leading to different chemical and biological properties.
3-Ethoxypyridine: Lacks the diamine groups, resulting in distinct reactivity and applications.
2,5-Diamino-3-methylpyridine:
Uniqueness: 3-Ethoxypyridine-2,5-diamine is unique due to the presence of both ethoxy and diamine groups, which confer specific reactivity and interaction capabilities. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-ethoxypyridine-2,5-diamine |
InChI |
InChI=1S/C7H11N3O/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2,8H2,1H3,(H2,9,10) |
Clé InChI |
WEXBXEBCADRWCU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(N=CC(=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11788321.png)
![4-Ethoxy-7-methylbenzo[d]thiazol-2-amine](/img/structure/B11788322.png)

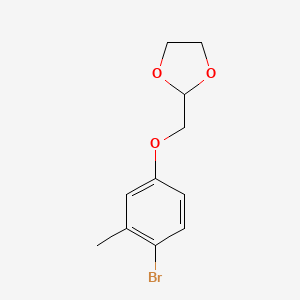
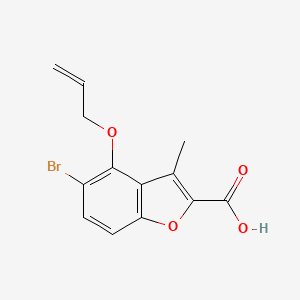


![7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11788363.png)
